molecular formula C13H10ClNOS B1384750 2-chloro-N-(4-mercaptophenyl)benzamide CAS No. 936560-21-3

2-chloro-N-(4-mercaptophenyl)benzamide

Cat. No. B1384750
M. Wt: 263.74 g/mol
InChI Key: AFXDVNTWIJXFAW-UHFFFAOYSA-N
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Patent
US08637511B2

Procedure details

S-4-(2-chlorobenzamido)phenyl 2-chlorobenzothioate (305 g, 0.76 mol), EtOAc (325 mL), and water (65 mL) are charged to a flask fitted with reflux condenser. A solution of NaOH (3 eq., 50% aq.) is added and the mixture heated to 70° C. for 30-40 minutes. EtOAc was removed by distillation at 100 mm Hg and the mixture cooled to 5° C. The mixture was acidified with 6N HCl to pH 2. The solid is collected by vacuum filtration and washed with water (390 mL). The solid is taken up in CH2Cl2 (520 mL) and washed with saturated aqueous NaHCO3. The organic layer is dried over Na2SO4, filtered, and concentrated to give the desired material (174 g, 87%).
Name
S-4-(2-chlorobenzamido)phenyl 2-chlorobenzothioate
Quantity
305 g
Type
reactant
Reaction Step One
Name
Quantity
325 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
ClC1C=CC=CC=1C(=O)[S:5][C:6]1[CH:11]=[CH:10][C:9]([NH:12][C:13](=[O:21])[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[Cl:20])=[CH:8][CH:7]=1.CCOC(C)=O.[OH-].[Na+]>O>[Cl:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[C:13]([NH:12][C:9]1[CH:10]=[CH:11][C:6]([SH:5])=[CH:7][CH:8]=1)=[O:21] |f:2.3|

Inputs

Step One
Name
S-4-(2-chlorobenzamido)phenyl 2-chlorobenzothioate
Quantity
305 g
Type
reactant
Smiles
ClC1=C(C(SC2=CC=C(C=C2)NC(C2=C(C=CC=C2)Cl)=O)=O)C=CC=C1
Name
Quantity
325 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
65 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
CUSTOM
Type
CUSTOM
Details
EtOAc was removed by distillation at 100 mm Hg
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to 5° C
FILTRATION
Type
FILTRATION
Details
The solid is collected by vacuum filtration
WASH
Type
WASH
Details
washed with water (390 mL)
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)NC2=CC=C(C=C2)S)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 174 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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